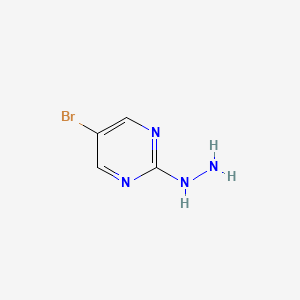

5-Bromo-2-hydrazinopyrimidine

Beschreibung

Overview of Halogenated Pyrimidine (B1678525) Derivatives in Chemical Science

The introduction of halogen atoms, such as bromine, onto the pyrimidine ring significantly alters the molecule's chemical reactivity and physical properties. Halogenation can modify the electron distribution within the aromatic system, influencing how the molecule interacts with other reagents. aip.org Specifically, the bromine atom in a compound like 5-Bromo-2-hydrazinopyrimidine acts as a useful handle for further chemical modifications, particularly through cross-coupling reactions. google.com

Halogenated pyrimidines are recognized as important intermediates in the synthesis of a wide range of functionalized molecules. aip.orgnih.gov They have been investigated for their potential as radiosensitizers in cancer therapy, where their incorporation into DNA can enhance the effects of radiation treatment. aip.orgnih.gov The study of halogenated pyrimidines provides insights into the fundamental aspects of chemical bonding and reactivity in aromatic systems. acs.orgaip.org

Historical Context of this compound Research

While the systematic study of the parent compound, pyrimidine, began in the 1880s, the specific historical timeline for the initial synthesis of this compound is less clearly documented in readily available literature. wikipedia.org However, research into related substituted pyrimidines was active in the latter half of the 20th century. For instance, a 1983 patent describes the synthesis and use of pyrimidines substituted at the 2-position with a hydrazino or hydrazono moiety as part of the development of new therapeutic agents. googleapis.com

More recent literature from the 21st century frequently cites this compound as a starting material for the synthesis of more complex heterocyclic systems, such as triazolopyrimidines. A 2016 study, for example, details the use of this compound in the synthesis of 5-bromo- pharmacophorejournal.comwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine. nih.gov This indicates that by the early 2000s, this compound was an established reagent available to the chemical research community. A 2018 report further details its role as a precursor in synthesizing derivatives for biological evaluation. jsscacs.edu.in The compound's utility as a building block suggests that its synthesis was likely established prior to these dates to enable its use in these applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-bromopyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOYVELUZXXEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375496 | |

| Record name | 5-Bromo-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-89-2 | |

| Record name | 5-Bromo-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Hydrazinopyrimidine and Precursors

Established Synthetic Pathways to 5-Bromo-2-hydrazinopyrimidine

The introduction of a hydrazinyl group onto the pyrimidine (B1678525) core is a key transformation in the synthesis of this compound.

Synthesis from 5-Bromo-2,4-dichloropyrimidine (B17362) and Hydrazine (B178648) Hydrate

A common and direct method for the synthesis of this compound involves the reaction of 5-Bromo-2,4-dichloropyrimidine with hydrazine hydrate. In this nucleophilic substitution reaction, the chlorine atom at the 2-position of the pyrimidine ring is displaced by the hydrazinyl group. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be performed under reflux conditions to ensure completion. The greater reactivity of the chlorine atom at the 2-position compared to the 4-position allows for selective substitution.

A study on the synthesis of pyridine (B92270) and pyrimidine derivatives outlines a procedure where 5-bromo-uracil is converted to 5-Bromo-2,4-dichloropyrimidine using phosphorus oxychloride and N,N-dimethylaniline. jocpr.com This intermediate can then be reacted with hydrazine.

General Synthetic Approaches for 5-Bromo-2-substituted Pyrimidine Compounds

The synthesis of 5-bromo-2-substituted pyrimidine compounds can be achieved through various strategies. One-step methods are particularly attractive for their efficiency. A disclosed method involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds to directly yield 5-bromo-2-substituted pyrimidines. google.com This approach simplifies the manufacturing process and reduces costs, offering a new and efficient route for the synthesis of this class of compounds. google.com The reaction is typically carried out in a protic acid solvent, such as acetic acid, and may be facilitated by the use of a molecular sieve. google.com

Another versatile approach involves the use of 5-bromo-2-iodopyrimidine (B48921) as an intermediate. rsc.org This compound can undergo selective palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce a wide range of substituents at the 2-position. rsc.org

Synthesis of Halogenated Pyrimidine Precursors for Derivatization

The synthesis of this compound often begins with the preparation of appropriately halogenated pyrimidine precursors.

Preparation of 5-Bromo-2-chloropyrimidine (B32469)

Several methods exist for the synthesis of 5-bromo-2-chloropyrimidine. A common route involves the chlorination of 5-bromo-2-hydroxypyrimidine (B17364) using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com The reaction is often performed in the presence of a base, such as N,N-dimethylaniline or triethylamine, to neutralize the generated HCl. chemicalbook.comchemicalbook.comechemi.com Toluene (B28343) is frequently used as a solvent, and the reaction is typically heated to ensure completion. chemicalbook.comchemicalbook.com

An alternative "one-step" synthesis has been developed to address the low efficiency and environmental concerns of traditional methods. google.compatsnap.com This method utilizes 2-hydroxypyrimidine (B189755) and hydrobromic acid with hydrogen peroxide as a catalyst to produce 5-bromo-2-hydroxypyrimidine, which is then chlorinated. google.compatsnap.com Another approach involves the direct bromination of 2-chloropyrimidine (B141910) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as BF₃-Et₂O. echemi.com

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 5-bromo-2-hydroxypyrimidine | POCl₃, Triethylamine, Toluene | 80-85 °C, 6 hours | Not specified | chemicalbook.comchemicalbook.com |

| 2-hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide, then POCl₃, Triethylamine | Heating | Not specified | google.compatsnap.com |

| 2-chloropyrimidine | NBS, BF₃-Et₂O, Acetonitrile (B52724) | Reflux | Not specified | echemi.com |

| 5-bromo-2-hydroxypyrimidine | POCl₃, N,N-dimethylaniline | Reflux | Not specified | echemi.com |

| 2-chloropyrimidine | Bromine, Acetic acid | Reflux | Not specified | echemi.com |

| 5-bromo-2-hydroxypyrimidine | POCl₃, Dimethylaniline | Reflux for 3 hours | 61.41% | echemi.com |

Preparation of 5-Bromo-2-fluoropyrimidine (B1268855)

The synthesis of 5-bromo-2-fluoropyrimidine is a key step for introducing fluorine into the pyrimidine ring, which can significantly alter the compound's biological activity. ossila.com A common method involves the fluorination of a corresponding chloro- or hydroxy-pyrimidine. One patented method describes the synthesis starting from 2-hydroxypyrimidine, which is first brominated to 2-hydroxy-5-bromopyrimidine. google.com This intermediate is then treated with a fluorinating agent. google.com The process is reported to have a high yield of over 91%. google.com

5-Bromo-2-fluoropyrimidine is a versatile building block that can undergo nucleophilic aromatic substitution at the fluorine position, palladium-catalyzed cross-coupling at the bromine position, and acid-catalyzed vicarious nucleophilic substitution at the 4- and 6-positions. ossila.com

| Starting Material | Key Steps | Yield | Reference |

| 2-hydroxypyrimidine salt | 1. Bromination to 2-hydroxy-5-bromopyrimidine. 2. Fluorination. | >91% | google.com |

Methodological Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of reaction conditions to ensure optimal yield and purity. When using hydrazine, it is crucial to control the stoichiometry to prevent over-substitution, especially when multiple reactive sites are present on the pyrimidine ring. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols often being employed. Reaction temperature and time are critical parameters that need to be optimized for each specific synthetic route. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or by-products.

Optimization of Reaction Conditions

The synthesis of the vital intermediate, 5-bromo-2-chloropyrimidine, can be initiated from several precursors, including 5-bromouracil (B15302), 2-hydroxy-5-bromopyrimidine, and 2-chloropyrimidine. The final step involves the nucleophilic substitution of the chloro group in this intermediate with hydrazine.

Precursor Synthesis: 5-Bromo-2-chloropyrimidine

The conditions for synthesizing 5-bromo-2-chloropyrimidine are optimized based on the starting material.

From 5-Bromouracil: 5-bromouracil can be converted to 5-bromo-2,4-dichloropyrimidine by refluxing with phosphorus oxychloride (POCl₃) for an extended period. prepchem.com In one instance, heating at reflux for four days yielded the dichlorinated product. prepchem.com Another approach involves using phosphorus pentachloride (PCl₅) in a solvent like 1,1,2-trichloroethane, which upon heating to reflux, results in a high yield of 5-bromo-2,4-dichloropyrimidine. chemicalbook.com This dichlorinated intermediate is a precursor to 5-bromo-2-chloropyrimidine. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

From 2-Hydroxy-5-bromopyrimidine: A common method involves the chlorination of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comchemicalbook.com The reaction is often performed in a solvent such as toluene in the presence of a base like triethylamine. chemicalbook.comchemicalbook.com Optimization involves heating the mixture to 80-85°C for approximately 6 hours. chemicalbook.comgoogle.comchemicalbook.com An alternative involves using dimethylaniline as a base and refluxing at 100°C for 3 hours. echemi.com A phase-transfer catalysis method has also been developed, using a catalyst like cetyltrimethylammonium chloride in N,N-dimethylformamide (DMF) at a lower temperature of 40°C for 12 hours, achieving a very high yield and purity. chemicalbook.com

From 2-Chloropyrimidine: Direct bromination of 2-chloropyrimidine is another route. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile. echemi.com The addition of a catalytic amount of a Lewis acid, for instance, Boron trifluoride etherate (BF₃-Et₂O), at room temperature followed by refluxing for 5-8 hours optimizes the reaction. echemi.com Another method employs bromine in acetic acid, with the mixture heated to reflux overnight. echemi.com

Synthesis of this compound

The conversion of 5-bromo-2-chloropyrimidine to the final product is typically achieved through reaction with hydrazine. This nucleophilic substitution reaction is often carried out by treating 5-bromo-2-chloropyrimidine with hydrazine hydrate. google.com For similar substrates, the reaction is performed under reflux in a polar aprotic solvent like dimethylformamide (DMF). The reaction of 2-chloro-5-bromo-pyrimidine with hydrazine derivatives has been noted to proceed in solvents like acetonitrile or DMSO. acs.org

Table 1: Optimized Reaction Conditions for Precursor Synthesis

| Starting Material | Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 5-Bromouracil | POCl₃ | POCl₃ | N/A | Reflux | 4 days | 82% |

| 5-Bromouracil | PCl₅ | 1,1,2-Trichloroethane | N/A | Reflux | N/A | 99.5% |

| 2-Hydroxy-5-bromopyrimidine | POCl₃ | Toluene | Triethylamine | 80-85°C | 6 hours | 87.4% |

| 2-Hydroxy-5-bromopyrimidine | POCl₃ | N,N-Dimethylformamide | Cetyltrimethylammonium chloride | 40°C | 12 hours | 91% |

| 2-Chloropyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | BF₃-Et₂O | Reflux | 5-8 hours | N/A |

| 2-Chloropyrimidine | Bromine | Acetic Acid | N/A | Reflux | Overnight | N/A |

Purification and Isolation Techniques

The purification and isolation of 5-bromo-2-chloropyrimidine and the final product, this compound, are critical to obtaining materials of high purity.

Purification of 5-Bromo-2-chloropyrimidine

Following the synthesis of the precursor, 5-bromo-2-chloropyrimidine, a series of work-up and purification steps are employed.

Extraction and Washing: After the reaction, the mixture is typically quenched with water or ice water. prepchem.comchemicalbook.comchemicalbook.com The product is then extracted into an organic solvent, most commonly ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). chemicalbook.comchemicalbook.comechemi.com The organic layer is washed sequentially with an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, to neutralize any remaining acid, followed by washing with a saturated brine solution. chemicalbook.comechemi.com

Drying and Concentration: The washed organic phase is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.comchemicalbook.comechemi.com The solvent is then removed under reduced pressure (concentrated to dryness) to yield the crude product. prepchem.comchemicalbook.comechemi.com

Chromatography and Recrystallization: For higher purity, the crude material can be subjected to column chromatography on silica (B1680970) gel. chemicalbook.comechemi.com In many cases, the isolated solid is pure enough to be used directly in the next step without further purification. echemi.com The final product is often obtained as an off-white, pale yellow, or beige crystalline solid. chemicalbook.comechemi.com

Purification of this compound

The purification of the final compound, this compound, follows similar principles. After the reaction between 5-bromo-2-chloropyrimidine and hydrazine, the product needs to be isolated from the reaction mixture. While specific details for this exact compound are scarce in the provided context, general methods for analogous compounds involve recrystallization. acs.org For instance, related end-products are often purified by recrystallization from solvents like methanol (B129727) to yield the final product as a powder. acs.org

Table 2: Summary of Purification Techniques

| Compound | Purification Step | Details |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | Quenching | Addition of reaction mixture to water or ice water. prepchem.comchemicalbook.comchemicalbook.com |

| Extraction | Use of organic solvents like ethyl acetate or dichloromethane. chemicalbook.comchemicalbook.comechemi.com | |

| Washing | Neutralization with aq. Na₂CO₃ or NaHCO₃, followed by brine wash. chemicalbook.comechemi.com | |

| Drying | Use of anhydrous Na₂SO₄ or MgSO₄. chemicalbook.comechemi.com | |

| Concentration | Removal of solvent under reduced pressure. prepchem.comechemi.com | |

| Further Purification | Silica gel column chromatography. chemicalbook.comechemi.com | |

| This compound | Recrystallization | A common method for purifying final products, with methanol being a potential solvent. acs.org |

Chemical Reactivity and Derivatization of 5 Bromo 2 Hydrazinopyrimidine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a highly reactive nucleophile, making it a focal point for various condensation and cyclization reactions.

Formation of Hydrazone Derivatives through Condensation Reactions (e.g., with Substituted Benzaldehydes)

The reaction of 5-Bromo-2-hydrazinopyrimidine with aldehydes or ketones results in the formation of hydrazones, a class of compounds characterized by the >C=N-NH- functional group. rhhz.net This condensation reaction is a classical method for constructing hydrazone moieties. researchgate.net Specifically, when reacted with substituted benzaldehydes, a series of 5-bromo-2-(2-arylmethylidenehydrazinyl)pyrimidine derivatives can be synthesized. researchgate.netnih.gov

This reaction typically proceeds by heating the reactants in a suitable solvent, often with a catalytic amount of acid. mdpi.com The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable hydrazone product. The diverse range of commercially available substituted benzaldehydes allows for the creation of a large library of hydrazone derivatives with varying electronic and steric properties.

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Benzaldehyde | 5-bromo-2-(2-arylmethylidenehydrazinyl)pyrimidine |

| This compound | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-5-bromopyridin-2-yl)hydrazine |

| This compound | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-bromopyridin-2-yl)hydrazine |

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions involving the hydrazine moiety of this compound are pivotal for the synthesis of fused heterocyclic systems. nih.gov These reactions typically involve bifunctional reagents that react with both nitrogen atoms of the hydrazine group to form a new ring.

A significant application of this compound is in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. unipd.itresearchgate.net This fused heterocyclic system is of interest in medicinal chemistry. nih.govnih.gov One synthetic route involves the reaction of this compound with a one-carbon source, such as formaldehyde (B43269), followed by oxidative cyclization. The use of reagents like iodobenzene diacetate can facilitate this transformation. The reaction proceeds through the initial formation of a hydrazone-like intermediate with formaldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic 1,2,4-triazolo[1,5-a]pyrimidine ring system.

| Reactant 1 | Reagents | Product |

| This compound | Formaldehyde, Iodobenzene Diacetate | 7-Bromo- researchgate.netnih.govunipd.ittriazolo[1,5-a]pyrimidine |

Hydrazinopyrimidines can be utilized in the synthesis of Schiff's base pyrimidine-5-carbonitrile derivatives. nih.gov Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. science.gov While the direct synthesis from this compound is not explicitly detailed in the provided context, related hydrazinopyrimidine-5-carbonitriles are key intermediates. nih.gov The synthesis generally involves the condensation of a hydrazinopyrimidine with an appropriate carbonyl compound to form a hydrazone, which is a type of Schiff base. nih.govresearchgate.netresearchgate.net The presence of the cyano group at the 5-position is a common feature in various biologically active pyrimidine (B1678525) derivatives. rsc.orgkthmcollege.ac.inekb.eg

| Starting Material | Reaction Type | Product Class |

| Hydrazinopyrimidine-5-carbonitrile | Condensation with Aldehydes/Ketones | Schiff's Base Pyrimidine-5-carbonitrile Derivatives |

Reactions Involving the Bromo Substituent

The bromine atom at the 5-position of the pyrimidine ring is susceptible to displacement by various nucleophiles, providing a handle for further functionalization of the heterocyclic core.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 5-position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the bromide ion. A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse substituents. These reactions are often carried out in the presence of a base and at elevated temperatures.

| Reactant | Nucleophile | Product |

| This compound | Aromatic Amine | 5-(Arylamino)-2-hydrazinopyrimidine |

| This compound | Thiophenol | 2-Hydrazinyl-5-(phenylthio)pyrimidine |

| This compound | Sodium Methoxide | 2-Hydrazinyl-5-methoxypyrimidine |

General Reactivity Patterns of Pyrimidine Hydrazines

Hydrazinopyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with a hydrazino group (-NHNH2). The reactivity of these compounds is governed by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydrazino substituent. The pyrimidine ring can undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. The hydrazino group, on the other hand, is a versatile functional group that can participate in a variety of reactions, including condensation with carbonyl compounds to form hydrazones, and oxidation or reduction of the nitrogen-nitrogen bond.

The presence of a bromine atom at the 5-position of this compound further influences its reactivity. The bromine atom is a good leaving group in nucleophilic substitution reactions and can also direct metallation at adjacent positions.

Oxidative Transformations

The hydrazino group of pyrimidine hydrazines is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common and synthetically useful oxidative transformation is the oxidative cyclization to form fused heterocyclic systems.

For instance, 2-hydrazinopyrimidines can react with various reagents to undergo oxidative cyclization, leading to the formation of fused nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine ring systems. This type of reaction is a key method for the synthesis of biologically active nitrogen-containing heterocyclic compounds. The reaction of this compound with aldehydes or ketones first forms a hydrazone intermediate. Subsequent oxidative cyclization of this intermediate, often facilitated by oxidizing agents such as iodine or N-bromosuccinimide, yields the corresponding 6-bromo- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives.

A general scheme for this transformation is depicted below:

Scheme 1: Oxidative Cyclization of this compound

In this reaction, this compound reacts with an aldehyde or ketone to form a hydrazone, which is then oxidized to yield a 6-bromo- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivative.

| Oxidizing Agent | Product Type | Reference |

| Iodine (I2) | Fused Triazole | General method |

| N-Bromosuccinimide (NBS) | Fused Triazole | General method |

| Copper(II) Acetate (B1210297) | Fused Triazole | General method |

Reductive Transformations

The reductive transformations of this compound can involve several functionalities: the pyrimidine ring, the bromo substituent, and the hydrazino group. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

Reduction of the Pyrimidine Ring:

The pyrimidine ring can be reduced under catalytic hydrogenation conditions. For example, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas can lead to the saturation of the pyrimidine ring, forming tetrahydropyrimidine derivatives. The specific conditions, including pressure, temperature, and solvent, will determine the extent of reduction.

Reductive Dehalogenation:

The carbon-bromine bond at the 5-position can be cleaved under various reductive conditions. This process, known as reductive dehalogenation, can be achieved using several methods:

Catalytic Hydrogenation: In addition to reducing the pyrimidine ring, catalytic hydrogenation can also lead to the hydrogenolysis of the C-Br bond, replacing the bromine atom with a hydrogen atom. The selectivity of this process often depends on the catalyst and reaction conditions.

Metal-Free Reduction: A notable method for the dehalogenation of 5-bromopyrimidine derivatives involves the use of a mixture of dimethylformamide (DMF) and a trialkylamine as the hydrogen source, providing a metal-catalyst-free reduction system nih.gov.

Reduction with Zinc Dust: Zinc dust in the presence of an acid or in a neutral solvent can also effect the dehalogenation of brominated pyrimidines askfilo.comresearchgate.netaskfilo.comstackexchange.com.

Reduction of the Hydrazino Group:

The hydrazino group can undergo reductive cleavage of the N-N bond to yield an amino group. This transformation typically requires strong reducing agents. For instance, treatment with zinc dust in acetic acid or catalytic hydrogenation under forcing conditions can lead to the formation of the corresponding 2-aminopyrimidine derivative.

The selective reduction of one functional group over another in this compound presents a synthetic challenge and the outcome is often a mixture of products. For example, a mild reduction might selectively remove the bromine atom, leaving the hydrazino group and the pyrimidine ring intact, to yield 2-hydrazinopyrimidine. Conversely, more vigorous conditions could lead to the reduction of the ring and/or the hydrazino group in addition to dehalogenation.

| Reducing System | Transformation | Potential Product(s) |

| H2, Pd/C | Catalytic Hydrogenation | 2-Hydrazinotetrahydropyrimidine, 2-Aminotetrahydropyrimidine, 2-Hydrazinopyrimidine |

| DMF/Trialkylamine | Reductive Dehalogenation | 2-Hydrazinopyrimidine |

| Zn, Acetic Acid | Reductive Dehalogenation/N-N Cleavage | 2-Hydrazinopyrimidine, 2-Aminopyrimidine |

Applications and Biological Activity in Medicinal Chemistry

Biological Activities of 5-Bromo-2-hydrazinopyrimidine Derivatives

Derivatives synthesized from this compound have been extensively evaluated for their therapeutic potential. The introduction of various moieties through the reactive hydrazine (B178648) group allows for the fine-tuning of their biological profiles, leading to the identification of compounds with significant efficacy in preclinical models.

Hydrazone derivatives of pyrimidine (B1678525) are recognized as a promising class of compounds in the search for new antiepileptic drugs. saspublishers.com Research has focused on synthesizing and evaluating pyrimidine hydrazones, which have demonstrated significant anticonvulsant effects in various animal models. wisdomlib.org

A series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitriles were synthesized and assessed for their anticonvulsant and neurotoxic effects. nih.gov Among these, compound 5 , which features a 4-bromo-benzylidene substitution, was identified as highly active in the maximal electroshock (MES) test. nih.govresearchgate.net This compound demonstrated the ability to prevent seizure spread at a low dose of 30 mg/kg at the 0.5-hour time point. nih.govresearchgate.net Other potent compounds in the series included those with 4-hydroxy and 3-fluoro-benzylidene substitutions. nih.gov

Further studies on pyrimidine derivatives incorporating substituted hydrazinyl moieties have shown remarkable anticonvulsant efficiency in both pentylenetetrazole (PTZ) and MES tests, with activity comparable to reference drugs like Phenytoin and Carbamazepine. ekb.eg Fused heterocyclic systems, such as triazolopyrimidines, have also been investigated. Compound 6d from this class emerged as a particularly potent agent, with a median effective dose (ED₅₀) of 15.8 mg/kg in the MES model and 14.1 mg/kg in the PTZ-induced seizure model. frontiersin.orgnih.gov

| Compound | Derivative Class | Test Model | Activity/Dosage | Source |

|---|---|---|---|---|

| Compound 5 | 2-[2-(4-bromo-benzylidene)-hydrazinyl]-pyrimidine | MES | Highly active at 30 mg/kg (0.5 h) | nih.govresearchgate.net |

| Compound 9 | 2-[2-(4-hydroxy-benzylidene)-hydrazinyl]-pyrimidine | MES | Highly active at 30 mg/kg (0.5 h) | nih.gov |

| Compound 16 | 2-[2-(3-fluoro-benzylidene)-hydrazinyl]-pyrimidine | MES | Highly active at 30 mg/kg (0.5 h) | nih.gov |

| Compound 6d | Triazolopyrimidine | MES | ED₅₀ = 15.8 mg/kg | frontiersin.orgnih.gov |

| Compound 6d | Triazolopyrimidine | PTZ | ED₅₀ = 14.1 mg/kg | frontiersin.orgnih.gov |

The anticancer potential of compounds derived from bromo-substituted hydrazones has been a key area of investigation. A study focusing on N-benzyl-5-bromoindolin-2-one derivatives, which incorporate a bromo-hydrazono moiety, revealed significant growth-inhibitory properties against various tumor cell lines. wisdomlib.org The sensitivity to these compounds was found to be greater in the MCF-7 (human breast adenocarcinoma) cell line compared to the A-549 (human lung carcinoma) cell line. wisdomlib.org

Specifically, the 4-(p-fluorophenyl)thiazole bearing molecule 7c showed notable potency against MCF-7 cells, with an IC₅₀ value of 7.17 µM. wisdomlib.org Other derivatives, such as 7d and 12d , also displayed moderate potency against the MCF-7 cell line. wisdomlib.org The research highlighted that these effective compounds had only modest cytotoxic impacts on non-tumorigenic MCF-10A breast cells, suggesting a degree of selectivity for cancer cells. wisdomlib.org

| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | Source |

|---|---|---|---|

| 7a | 19.53 ± 1.05 | > 100 | wisdomlib.org |

| 7c | 7.17 ± 0.94 | > 100 | wisdomlib.org |

| 12a | 39.53 ± 2.02 | > 100 | wisdomlib.org |

| 12c | 27.65 ± 2.39 | > 100 | wisdomlib.org |

| 12d | 13.92 ± 1.21 | > 100 | wisdomlib.org |

Hydrazide-hydrazones represent a versatile class of compounds that have been consistently explored for their broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ekb.eg Their efficacy is particularly important in the context of rising antibiotic resistance. ekb.eg

Novel hydrazide-hydrazones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg In one study, certain synthesized compounds displayed antibacterial action that was two-fold higher against Streptococcus pneumoniae compared to the standard drug ampicillin. ekb.eg The minimum inhibitory concentration (MIC) is a key measure of efficacy, and various hydrazone derivatives have shown potent activity with low MIC values. For instance, a series of hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid exhibited high antibacterial activity, with MIC values ranging from 0.48 to 15.62 μg/mL against sensitive strains. ekb.eg Another study on a 1,2,3-thiadiazole (B1210528) derivative containing a hydrazide-hydrazone moiety reported MIC values as low as 1.95 μg/mL against Staphylococcus species, an activity level several times higher than the reference drug nitrofurantoin (B1679001) against certain strains. ekb.eg

Structure-Activity Relationship (SAR) Studies for Biological Applications

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their therapeutic effects.

In the context of anticancer activity, modifications to the peripheral groups of N-benzyl-5-bromoindolin-2-one derivatives significantly influenced their potency. wisdomlib.org For instance, the substitution of the pendant phenyl moiety in one series with electron-withdrawing groups like 4-fluoro (4-F) or 4-chloro (4-Cl) improved the growth inhibitory potency towards the A-549 lung cancer cell line when compared to the unsubstituted derivative. wisdomlib.org

For anticonvulsant applications, SAR studies of triazolopyrimidine derivatives revealed that hydrophobicity plays a key role. frontiersin.orgnih.gov As the length of the alkyl chain on the molecule was extended, the hydrophobicity of the compounds increased, which correlated with a corresponding increase in anticonvulsant activity. frontiersin.orgnih.gov This suggests that lipophilicity is a critical parameter for the central nervous system penetration and efficacy of these agents.

Mechanistic Investigations of Therapeutic Effects

Understanding the mechanism of action is vital for the development of novel therapeutic agents. For the derivatives of this compound, several mechanisms have been elucidated.

The anticancer effects of potent N-benzyl-5-bromoindolin-2-one derivatives have been linked to the induction of apoptosis. wisdomlib.org Mechanistic studies showed that one of the lead compounds in this class triggers the activation of the proteolytic caspase cascade. wisdomlib.org Specifically, the compound was found to induce executioner caspase-3 and initiator caspase-9, providing insight into its pro-apoptotic effect. wisdomlib.org

The anticonvulsant action of certain pyrimidine derivatives has been associated with their influence on brain neurotransmitter levels. ekb.eg Potent anticonvulsant candidates were found to cause a notable elevation of the inhibitory neurotransmitter GABA, as well as norepinephrine, dopamine, and serotonin (B10506) levels. ekb.eg Concurrently, these compounds effectively reduced the levels of the excitatory neurotransmitter glutamate. ekb.eg Other related compounds, such as triazolopyrimidine derivatives, are believed to exert their anticonvulsant effects through interaction with GABA receptors, specifically at the benzodiazepine (B76468) (BZD) receptor site. frontiersin.orgnih.gov

The antibacterial mechanisms of related hydrazine derivatives are multifaceted. They include the physical disruption of the bacterial cell membrane, which leads to structural damage and leakage of cellular contents. biomedpharmajournal.org Furthermore, these compounds can suppress the formation of bacterial biofilms, generate cytotoxic reactive oxygen species (ROS) that induce oxidative stress, and cause direct damage to bacterial DNA, thereby impairing essential cellular functions. biomedpharmajournal.org

Spectroscopic and Structural Characterization of 5 Bromo 2 Hydrazinopyrimidine and Its Derivatives

Spectroscopic Analysis Methods in Compound Elucidation

Spectroscopic methods are fundamental tools for the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. While specific spectral data for 5-Bromo-2-hydrazinopyrimidine is not extensively published, analysis of closely related structures allows for the prediction of its NMR spectrum. For instance, the ¹H NMR spectrum of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, a related derivative, shows characteristic signals for the pyrimidine (B1678525) ring proton and the hydrazine (B178648) protons. jsscacs.edu.in

In the ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the two equivalent protons on the pyrimidine ring (at positions 4 and 6) would likely appear as a singlet. The protons of the hydrazine group (-NH-NH₂) would also produce distinct signals, which can exchange with deuterium (B1214612) in D₂O, confirming their identity. The chemical shifts are influenced by the electronic effects of the bromine atom and the hydrazine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (C4-H, C6-H) | ~8.0 - 8.5 | Singlet |

| -NH- (Hydrazine) | ~8.2 | Singlet (broad) |

Note: Predicted values are based on data from analogous compounds. jsscacs.edu.in

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the three unique carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the hydrazine group, the C=N and C=C bonds within the pyrimidine ring, and the C-Br bond. vandanapublications.com

FTIR spectra of various pyrimidine derivatives have been studied, providing a basis for assigning vibrational frequencies. scientific.netoptica.org For protonated pyrimidine derivatives, complex formation can lead to significant perturbations in the IR spectra, particularly for ring modes. tandfonline.com In a derivative of this compound, characteristic bands were observed for N-H stretching, C-H aromatic stretching, C=N stretching, and C-N stretching. jsscacs.edu.in

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3300 - 3450 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C=N, C=C (Ring) | Stretching | 1525 - 1620 |

| N-H | Bending | ~1600 |

| C-N | Stretching | 1300 - 1400 |

Note: Ranges are based on general data for pyrimidine derivatives and related compounds. jsscacs.edu.inresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₄H₅BrN₄, corresponding to a monoisotopic mass of approximately 187.97 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. rsc.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure of the molecule, particularly conjugated systems. The pyrimidine ring is an aromatic system capable of undergoing π→π* and n→π* electronic transitions. dergipark.org.tr

X-ray Crystallography for Solid-State Structure Determination

While spectroscopy provides crucial data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The reactivity of the hydrazine group in this compound allows for its use as a precursor in the synthesis of fused heterocyclic systems, such as vandanapublications.comscientific.netresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov The crystal structure of 5-Bromo- vandanapublications.comscientific.netresearchgate.nettriazolo[1,5-a]pyrimidine, synthesized from this compound, has been determined by X-ray diffraction. iucr.orgiucr.org

Table 3: Crystal Data for 5-Bromo- vandanapublications.comscientific.netresearchgate.nettriazolo[1,5-a]pyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃BrN₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9705 (6) |

| b (Å) | 10.9821 (8) |

| c (Å) | 15.6593 (11) |

Source: Data from IUCrData. iucr.orgiucr.org

Hydrogen Bonding and Intermolecular Interactions

The molecular structure and crystal packing of this compound derivatives are significantly influenced by a network of hydrogen bonds. These interactions dictate the formation of specific supramolecular architectures.

In the crystal structure of 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate, a Schiff base derivative of this compound, extensive intermolecular hydrogen bonding is observed. nih.gov The presence of a water molecule in the crystal lattice is crucial, as it acts as both a donor and an acceptor, facilitating the linkage of the organic molecules. The primary interactions include O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Specifically, the water molecule's hydrogen atoms form bonds with nitrogen atoms (N2 and N4) of the pyrimidine ring, while the water's oxygen atom accepts hydrogen bonds from a hydrazone nitrogen (N3) and a carbon atom (C5). nih.gov These collective interactions link the molecules into a two-dimensional network that extends parallel to the ac plane of the crystal. nih.gov

The geometric parameters of the hydrogen bonds in 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate are detailed below.

Table 1: Hydrogen-Bond Geometry (Å, °) for 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate D—H···A represents a hydrogen bond where D is the donor atom and A is the acceptor atom.

Data sourced from a crystallographic study of 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1W—H1W1···N2 | 0.85 | 2.11 | 2.949 (3) | 169 |

| O1W—H1W1···N4 | 0.85 | 2.50 | 3.190 (3) | 139 |

| O1W—H2W1···N2 | 0.85 | 2.22 | 2.923 (3) | 141 |

| N3—H1N3···O1W | 0.86 | 2.01 | 2.861 (3) | 171 |

| C5—H5A···O1W | 0.93 | 2.55 | 3.463 (3) | 167 |

Halogen Bonding and π–π Stacking Interactions

Beyond classical hydrogen bonding, halogen bonds and π–π stacking interactions play a critical role in the assembly of crystal structures of this compound derivatives, particularly in 5-bromo- iucr.orgtriazolo[1,5-a]pyrimidine. iucr.org The presence of a bromine atom on the pyrimidine ring facilitates these non-covalent interactions.

A notable feature in the crystal structure of 5-bromo- iucr.orgtriazolo[1,5-a]pyrimidine is the presence of a Br⋯N halogen bond, with a measured distance of 3.185 (4) Å. iucr.orgiucr.org This interaction, along with C—H⋯N hydrogen bonds, helps to form layers of molecules in the bc plane. iucr.org

In addition to halogen bonding, the planar, aromatic nature of the triazolopyrimidine ring system promotes significant π–π stacking interactions. iucr.org These interactions are characterized by an offset arrangement of the rings, with a centroid-to-centroid separation of 3.663 (3) Å. iucr.orgiucr.org This distance is indicative of effective π-orbital overlap, which contributes substantially to the cohesive energy of the crystal.

Furthermore, the structure exhibits C—Br⋯π contacts, a specific type of interaction where the bromine atom interacts with the π-system of an adjacent ring. iucr.org The distance for this contact (Br⋯Cg, where Cg is the ring centroid) is 3.7881 (17) Å. iucr.orgiucr.org The combination of hydrogen bonds, halogen bonds, π–π stacking, and C—Br⋯π contacts results in a robust three-dimensional molecular network, with molecules stacked along the a-axis. iucr.orgiucr.org

Table 2: Halogen Bonding and π–π Stacking Parameters for 5-bromo- iucr.orgtriazolo[1,5-a]pyrimidine Data sourced from the crystallographic analysis of 5-bromo- iucr.orgtriazolo[1,5-a]pyrimidine. iucr.orgiucr.org

| Interaction Type | Atoms/Groups Involved | Distance (Å) |

| Halogen Bond | Br···N | 3.185 (4) |

| π–π Stacking | Ring Centroid···Ring Centroid | 3.663 (3) |

| Halogen–π Contact | Br···Ring Centroid (Cg) | 3.7881 (17) |

Computational and Theoretical Studies on 5 Bromo 2 Hydrazinopyrimidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting the geometric and electronic properties of compounds like 5-Bromo-2-hydrazinopyrimidine. cumhuriyet.edu.tr

Geometric Optimization and Electronic Structure Calculations

Geometric optimization is a computational process to find the most stable three-dimensional conformation of a molecule, which corresponds to the lowest energy state on the potential energy surface. gaussian.comarxiv.org For pyrimidine (B1678525) derivatives, this is often achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G**. cumhuriyet.edu.tr This process iteratively adjusts the positions of the atoms until the forces on them are minimized. arxiv.org The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. irjweb.com Computational validation using DFT can also be employed to predict and confirm spectroscopic data.

The electronic structure of this compound is significantly influenced by its substituents. The pyrimidine ring itself is an aromatic heterocycle. mdpi.com The bromine atom at the 5-position and the hydrazino group at the 2-position alter the electron distribution across the ring, which is key to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.commdpi.com

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters (Hypothetical) Note: The following data is illustrative for this compound, based on general values for similar heterocyclic compounds.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.9 | Electron-donating capacity |

| ELUMO | ~ -1.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 5.4 | Chemical reactivity and stability |

Mulliken Population and Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule based on the system's wavefunction. uni-muenchen.de This analysis involves distributing the electron density, derived from molecular orbitals, among the constituent atoms. uni-muenchen.de The resulting atomic charges help in understanding the electrostatic potential, identifying nucleophilic and electrophilic sites, and predicting intermolecular interactions. irjweb.comresearchgate.net

However, Mulliken analysis has known limitations, including a strong dependence on the basis set used in the calculation, which can lead to variability in the predicted charges. uni-muenchen.de Despite this, it remains a widely used tool for a qualitative understanding of charge distribution. For this compound, the electronegative nitrogen and bromine atoms are expected to carry partial negative charges, while adjacent carbon and hydrogen atoms would carry partial positive charges, influencing the molecule's interaction with biological targets.

Table 2: Calculated Mulliken Atomic Charges (Illustrative) Note: This table presents hypothetical Mulliken charge values for the heteroatoms in this compound to illustrate the expected charge distribution. Actual values would require specific DFT calculations.

| Atom | Mulliken Charge (e) |

|---|---|

| Br | -0.15 |

| N (ring, pos 1) | -0.25 |

| N (ring, pos 3) | -0.28 |

| N (hydrazino, α) | -0.30 |

Molecular Surface Area Calculations

The molecular surface area, particularly the Topological Polar Surface Area (TPSA), is a crucial descriptor in drug discovery for predicting a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com TPSA is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens.

For this compound, the computed TPSA is 63.8 Ų. nih.gov This value is within the favorable range for good oral bioavailability, which is typically associated with a TPSA of less than 140 Ų.

Table 3: Calculated Molecular Surface Area for this compound

| Parameter | Value | Source |

|---|

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to simulate the interaction between a potential drug molecule and its biological target, predicting binding affinity and mode. researchgate.netmdpi.com

For pyrimidine derivatives, molecular docking studies have been instrumental in identifying potential therapeutic applications. For instance, various pyrimidine compounds have been docked against targets like thymidylate synthase for colorectal cancer, epidermal growth factor receptor (EGFR) in other cancers, and various kinases. semanticscholar.orgjocpr.com Such studies for this compound would involve placing the molecule into the active site of a target protein to analyze potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. These simulations can guide the synthesis of more potent and selective inhibitors. biointerfaceresearch.com

Prediction of Pharmacokinetic and Physicochemical Properties for Drug-Likeness Assessment

In the early stages of drug discovery, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. mdpi.com This process, often referred to as drug-likeness assessment, helps to filter out candidates that are likely to fail later in development due to poor pharmacokinetics. mdpi.commmv.org

A key component of this assessment is "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500 Da, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com

Computational tools like SwissADME can predict these properties. mdpi.comcumhuriyet.edu.tr For this compound, the computed properties generally align with those of a drug-like molecule.

Table 4: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule Guideline | Source |

|---|---|---|---|

| Molecular Weight | 189.01 g/mol | ≤ 500 | nih.gov |

| XLogP3-AA (Lipophilicity) | 0.5 | ≤ 5 | nih.gov |

| Hydrogen Bond Donors | 2 | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | nih.gov |

The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for a potential oral drug candidate. mdpi.comnih.gov Its high gastrointestinal absorption is also predicted. semanticscholar.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxypyridine (B31989) |

| Thymidylate synthase |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

While established methods for the synthesis of 5-Bromo-2-hydrazinopyrimidine exist, the development of more efficient, cost-effective, and environmentally friendly strategies is a key area of future research. Current methods often involve multiple steps, such as the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine (B178648) hydrate. jsscacs.edu.in

Future synthetic approaches could focus on:

Greener Synthesis: Employing principles of green chemistry to reduce the use of hazardous reagents and solvents. tandfonline.com This could involve exploring solvent-free reactions or the use of biodegradable solvents.

Catalytic Methods: Investigating novel catalytic systems, potentially involving transition metals, to streamline the synthesis and improve yields. tandfonline.com

Flow Chemistry: Utilizing microreactor technology for continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Exploration of New Derivatization Pathways

The true potential of this compound lies in its versatility as a scaffold for creating diverse libraries of compounds. The bromine atom and the hydrazine group are both reactive handles that allow for a multitude of chemical transformations. tandfonline.com

Future derivatization pathways to be explored include:

Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. researchgate.net

Hydrazone Formation: The hydrazine moiety can readily react with a vast array of aldehydes and ketones to form hydrazones. nih.govmdpi.com These hydrazones can then be further cyclized to generate various heterocyclic systems like pyrazoles and triazoles. rsc.orgiucr.org

N-Arylation and N-Alkylation: The hydrazine group can also be a site for N-arylation or N-alkylation, introducing further structural diversity.

These derivatization strategies will lead to the creation of novel compound libraries with a wide range of physicochemical properties, increasing the probability of identifying new bioactive molecules. For instance, the reaction with formaldehyde (B43269) has been used to create 5-bromo-2-(2-methylenehydrazinyl)pyrimidine, a precursor for triazolo[1,5-a]pyrimidine derivatives. iucr.orgiucr.org

Advanced Biological Screening and Drug Discovery Efforts

The diverse derivatives of this compound warrant comprehensive biological evaluation to uncover their therapeutic potential. Pyrimidine (B1678525) derivatives have a well-established history of exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orggsconlinepress.comfrontiersin.org

Future research should focus on:

High-Throughput Screening (HTS): Screening large libraries of derivatives against a wide panel of biological targets to identify initial hits.

Phenotypic Screening: Evaluating compounds in cell-based assays that can reveal a compound's effect on cell morphology, proliferation, or other observable characteristics, which can help identify novel mechanisms of action.

Target-Based Screening: Focusing on specific enzymes or receptors that are known to be involved in disease pathways. For example, pyrimidine-based compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy. nih.govgoogle.com

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines. gsconlinepress.commdpi.com Further screening of this compound derivatives against a broader range of cancer cell lines, including drug-resistant strains, is a promising avenue.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern drug discovery. researchgate.net This integrated approach can significantly accelerate the identification and optimization of lead compounds.

Key areas for integration include:

Molecular Docking: In silico studies can predict the binding modes and affinities of newly designed derivatives with their biological targets, helping to prioritize which compounds to synthesize. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the derivatives with their biological activity, providing insights for designing more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein, helping to explain the mechanism of action and guide further optimization. nih.govmdpi.com

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net

By combining these computational methods with experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery, ultimately leading to the development of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-hydrazinopyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a brominated pyrimidine precursor with hydrazine. For example, reacting 5-bromo-2-chloropyrimidine (or similar halogenated derivatives) with anhydrous hydrazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. Key optimization parameters include:

- Molar ratio: Excess hydrazine (2–3 equivalents) to drive the reaction to completion.

- Temperature: 80–100°C for 6–12 hours, monitored by TLC or HPLC.

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol. Researchers should cross-reference SciFinder or Reaxys for existing protocols and validate reproducibility using spectroscopic methods (e.g., H NMR, C NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: H and C NMR to confirm the hydrazine moiety (N–NH protons at δ 4.5–5.5 ppm) and pyrimidine ring structure.

- Mass Spectrometry (HRMS): To verify molecular weight (188.03 g/mol) and isotopic pattern matching bromine (1:1 ratio for Br/Br).

- IR Spectroscopy: Peaks at ~3300 cm (N–H stretch) and ~1600 cm (C=N/C–N vibrations) .

Advanced Research Questions

Q. How can the hydrazine group in this compound be leveraged for synthesizing heterocyclic scaffolds?

Methodological Answer: The hydrazine moiety enables diverse reactions:

- Condensation with carbonyl compounds: React with aldehydes/ketones to form hydrazones, which can undergo cyclization to generate pyrazoles or triazines.

- Diazotization: Treat with NaNO/HCl at 0–5°C to form diazonium intermediates, which participate in coupling reactions (e.g., with aryl boronic acids for Suzuki-Miyaura cross-coupling).

- Metal coordination: Utilize as a ligand in transition-metal complexes for catalytic applications. Reaction progress should be monitored via LC-MS, and products characterized by X-ray crystallography or 2D NMR .

Q. How should researchers address contradictions in reported spectral data or reactivity profiles of this compound derivatives?

Methodological Answer: Contradictions may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

- Reproducibility checks: Replicate experiments under varying conditions (solvent, temperature, catalyst).

- Advanced spectroscopy: Use N NMR or 2D heteronuclear correlation (HMBC) to resolve tautomeric equilibria.

- Computational validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software). Cross-disciplinary collaboration (e.g., with computational chemists) is advised to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.